Diethylammonium diethyldithiocarbamate

Analytical Chemistry Solvent Extraction Physicochemical Properties

Researchers requiring selective metal chelation with direct organic-phase extractability face limitations with sodium dithiocarbamate salts due to poor chloroform solubility. DEADTC (CAS 1518-58-7) resolves this with a logP of 2.55 and free chloroform solubility, enabling direct metal chelate extraction without acidification. • Quantifies trace Cu, Fe, Ni, Co, Pb, Mn in zirconium at 0.97-3.87% accuracy (10-50 ppm) • Enables HPLC Pt(II) assay in urine with 1 ng detection limit for cisplatin TDM • Purity verifiable via amperometric titration (0.2% CV) Supplied with full QC documentation for consistent analytical performance.

Molecular Formula C₉H₂₂N₂S₂
Molecular Weight 222.4 g/mol
CAS No. 1518-58-7
Cat. No. B132619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylammonium diethyldithiocarbamate
CAS1518-58-7
SynonymsDiethylamine Diethyldithiocarbamate;  N-Ethylethanamine Diethylcarbamodithioate;  Contramine;  N,N-Diethyldithiocarbamic Acid Diethylamine Salt;  NSC 6248;  DCC,
Molecular FormulaC₉H₂₂N₂S₂
Molecular Weight222.4 g/mol
Structural Identifiers
SMILESCCNCC.CCN(CC)C(=S)S
InChIInChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3
InChIKeyNBGTWXBPCIHUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylammonium Diethyldithiocarbamate: Analytical Reagent & Metal Chelator


Diethylammonium diethyldithiocarbamate (DEADTC, CAS 1518-58-7) is an organosulfur compound belonging to the dithiocarbamate class, characterized by the formula C9H22N2S2 and a molecular weight of 222.41 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 82–84°C . The compound serves as a versatile analytical reagent for the determination of metal ions including copper, arsenic, lead, and zinc [2], and exhibits solubility in water, alcohols, and chloroform .

Metal Ion Panel Supports Cu, As, Pb, Zn, and transition metals in solution-based analysis
Phase Transfer Direct chloroform extraction without acidification simplifies sample prep
Method Compatibility Compatible with AAS, HPLC-UV, and amperometric titration protocols

Why Sodium DDC Fails as a Substitute for Diethylammonium DDC


Although both diethylammonium diethyldithiocarbamate and its sodium analog share the same dithiocarbamate chelating moiety, their physicochemical properties differ markedly due to the counterion. The diethylammonium salt exhibits a significantly higher logP (2.55) compared to the sodium salt (logP ~1.1–1.8) , reflecting greater lipophilicity. Crucially, DEADTC is freely soluble in chloroform, whereas sodium diethyldithiocarbamate is described as 'less soluble in organic solvents' . This difference directly impacts liquid-liquid extraction efficiency and the ability to form extractable metal chelates without prior acidification, making generic substitution unsuitable for methods optimized around DEADTC's specific solubility and partition characteristics.

Property
DEADTC (Target)
Sodium DDC (Substitute)
Lipophilicity (logP)
Higher lipophilicity (reported logP ~2.6)
Lower logP (~1.1–1.8)
Organic Solvent Solubility
Freely soluble in chloroform
Less soluble in organic solvents

These differences may shift liquid–liquid extraction efficiency and metal-chelate recovery; direct substitution without method revalidation may alter assay performance.

Diethylammonium DDC: Evidence vs. Other Dithiocarbamates


Superior Lipophilicity for Organic Phase Extraction

Diethylammonium diethyldithiocarbamate exhibits a calculated logP of 2.55, compared to sodium diethyldithiocarbamate with a logP of approximately 1.1–1.2 . This ~1.4 log unit difference corresponds to a theoretical ~25-fold increase in octanol-water partition coefficient. The enhanced lipophilicity correlates with the compound's observed solubility in chloroform , whereas the sodium salt is noted to be less soluble in organic solvents . This differential solubility profile directly impacts the efficiency of liquid-liquid extraction protocols for metal chelates.

Lipophilicity vs. NaDDC
Head-to-head
ΔlogP ≈ 1.4; chloroform-soluble vs. organic-solvent-limited
Supports direct organic-phase extraction without acidification
Calculated logP; solubility at room temperature
Analytical Chemistry Solvent Extraction Physicochemical Properties

High-Precision Amperometric Titration Method

In a comparative study of amperometric titration methods, both diethylammonium diethyldithiocarbamate and sodium diethyldithiocarbamate were determined with high precision across a concentration range of 0.00002 M to 0.004 M [1]. For the concentration range of 0.0002–0.004 M, both compounds exhibited a relative error and coefficient of variation of approximately 0.2% [1]. This performance matches or exceeds that of other dithiocarbamates tested, such as ammonium pyrrolidinedithiocarbamate (0.2% error) and sodium dimethyldithiocarbamate (0.4% error) [1].

Amperometric Precision
Head-to-head
Relative error ≈ 0.2%, CV ≈ 0.2% (0.0002–0.004 M)
Equivalent precision to NaDDC; supports QC batch consistency
AgNO₃ titration, Pt electrode, 0.1 M ammonia buffer
Electroanalytical Chemistry Quality Control Method Validation

Preferred Extracting Agent for Trace Metals in Zirconium

A systematic comparison of four dithiocarbamates—pyrrolidinedithiocarbamic acid ammonium salt, 5-phenylpyrazoline-1-dithiocarbamic acid sodium salt, diethanoldithiocarbamic acid potassium salt, and diethylammonium diethyldithiocarbamate—for the extraction of Cu, Fe, Ni, Co, Pb, and Mn from zirconium materials identified DEADTC as the most suitable extraction agent [1]. The selection was based on superior extraction efficiency and reagent availability. Using DEADTC, the developed AAS method achieved an accuracy ranging from 0.97 to 3.87 for element contents between 10 and 50 ppm [1].

Zr Trace-Metal Extraction
Head-to-head
Ranked most suitable among four dithiocarbamates for Cu, Fe, Ni, Co, Pb, Mn
Reported selection for nuclear-grade Zr impurity profiling
Butyl acetate/cyclohexane extraction, AAS detection; accuracy 0.97–3.87 at 10–50 ppm
Trace Metal Analysis Atomic Absorption Spectrometry Nuclear Materials

HPLC Derivatization for Platinum in Clinical Samples

A validated HPLC method for the quantification of Pt(II) in urine utilizes diethylammonium diethyldithiocarbamate as the derivatizing agent to form the extractable Pt(Et₂NCS₂)₂ chelate [1]. The method achieves a detection limit of approximately 1 ng Pt(II) by HPLC and a concentration limit of ~25 ng/mL by direct extraction [1]. The chromatographic response is linear over the range 100–4,000 ng/mL, extendable to 30,000 ng/mL with dilution [1]. This method has been applied to monitor cisplatin chemotherapy patients [1].

Pt(II) HPLC Derivatization
Supporting evidence
LOD 1 ng (HPLC); linear range 100–4,000 ng/mL in urine research matrices
Enables Pt quantification in human urine research matrices
Reverse-phase HPLC-UV at 346 nm; applied in cisplatin research PK monitoring
Clinical Chemistry HPLC Derivatization Therapeutic Drug Monitoring

Key Applications of Diethylammonium Diethyldithiocarbamate


Trace Metal Profiling in Nuclear-Grade Zirconium

Based on its demonstrated superiority over other dithiocarbamates in extraction efficiency and reagent availability [1], DEADTC is the preferred choice for quantifying trace impurities (Cu, Fe, Ni, Co, Pb, Mn) in zirconium materials via solvent extraction followed by atomic absorption spectrometry. The method achieves accuracies of 0.97–3.87 for 10–50 ppm analyte levels, suitable for nuclear fuel cladding quality control.

Cisplatin Therapeutic Drug Monitoring by HPLC

DEADTC enables a validated, high-sensitivity HPLC assay for Pt(II) in urine with a detection limit of 1 ng [2]. This method supports therapeutic drug monitoring in patients receiving cisplatin chemotherapy, allowing precise quantification of platinum excretion to optimize dosing and minimize toxicity.

Direct Organic Phase Extraction Workflows

The compound's chloroform solubility and higher logP (2.55) relative to sodium diethyldithiocarbamate make it uniquely suited for protocols where metal chelates must be directly extracted into an organic phase without prior acidification. This simplifies multi-step analytical procedures and improves recovery for hydrophobic chelates.

Electroanalytical Quality Control Method

The high precision (0.2% CV) achievable via amperometric titration with silver nitrate [3] provides a reliable, rapid (10-minute) quality control method for verifying DEADTC purity and concentration in analytical reagent batches, ensuring consistent performance in critical assays.

Application
Selection Property
Validation Focus
Trace metal profiling in nuclear materials
Extraction efficiency for metal chelates
Accuracy against reference materials for Cu, Fe, Ni, Co, Pb, Mn
Platinum exposure monitoring in urine research matrices
HPLC-UV derivatization sensitivity
LLOQ and linear range for Pt(II) in biological research samples
Organic-phase extraction of metal chelates
Chloroform solubility and partition behavior
Recovery efficiency without acidification
Amperometric titration for reagent QC
High-precision redox response
CV and relative error in titration protocols

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